![molecular formula C18H17NO6S2 B2456882 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034483-61-7](/img/structure/B2456882.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17NO6S2 and its molecular weight is 407.46. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its unique structural features, which include a furan ring, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C15H15N1O5S1, with a molecular weight of approximately 335.36 g/mol. The presence of diverse functional groups contributes to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C15H15N1O5S1 |
Molecular Weight | 335.36 g/mol |
Functional Groups | Furan, Thiophene, Sulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to exert its effects by modulating enzyme activities and influencing cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in the body. This inhibition can have therapeutic implications for conditions such as glaucoma and other disorders related to fluid balance .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The compound's structural components may contribute to its ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines, including breast (MCF7) and colon (HCT116) cancers.
Cell Line | % Inhibition at 10 µM |
---|---|
MCF7 | 70% |
HCT116 | 65% |
Antioxidant Activity
The furan and thiophene moieties are known for their antioxidant properties. These characteristics may help mitigate oxidative stress within cells, which is a contributing factor in many chronic diseases .
Case Studies
Several case studies have highlighted the potential of similar compounds in clinical settings:
- Study on Carbonic Anhydrase Inhibition : A related compound demonstrated significant inhibition of carbonic anhydrase with an IC50 value of 0.24 µM, suggesting that this compound may exhibit comparable activity .
- Anticancer Screening : A screening study evaluated various derivatives against multiple cancer cell lines, revealing that compounds with similar structures exhibited IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-18(13-5-9-26-11-13,17-2-1-6-25-17)12-19-27(21,22)14-3-4-15-16(10-14)24-8-7-23-15/h1-6,9-11,19-20H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETZMLYJGKDQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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